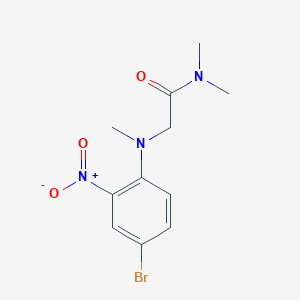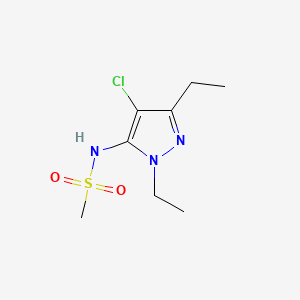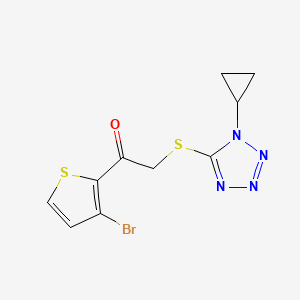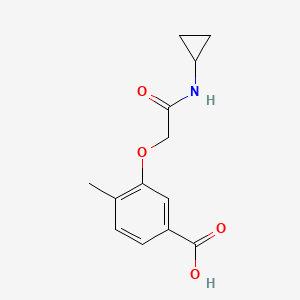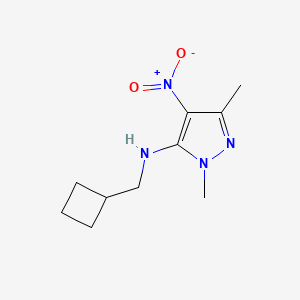![molecular formula C7H3BrClN3O2 B14907561 6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 6-bromo-7-chloro-1,4-dihydropyridine with suitable reagents can lead to the formation of the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in various biological assays, including antimicrobial and antiviral activities.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can be compared with other similar compounds in the pyridopyrazine family, such as:
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: Lacks the bromine and chlorine substituents, which may affect its biological activity and chemical reactivity.
5-Bromo-4-chloropyridin-2-amine: Another halogenated pyridine derivative with different substitution patterns and potentially different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities .
Eigenschaften
Molekularformel |
C7H3BrClN3O2 |
|---|---|
Molekulargewicht |
276.47 g/mol |
IUPAC-Name |
6-bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3BrClN3O2/c8-4-2(9)1-3-5(11-4)12-7(14)6(13)10-3/h1H,(H,10,13)(H,11,12,14) |
InChI-Schlüssel |
RJXJIWDRZUDRMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=C1Cl)Br)NC(=O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






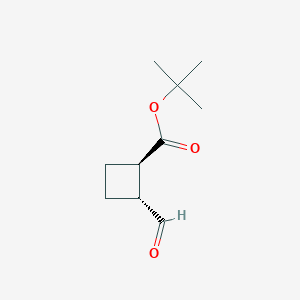
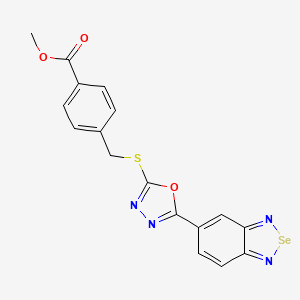
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
